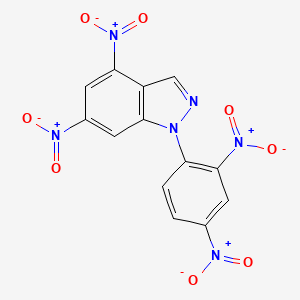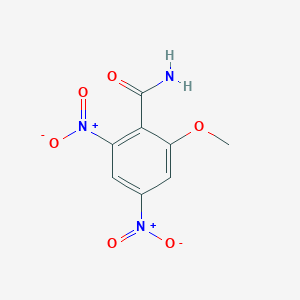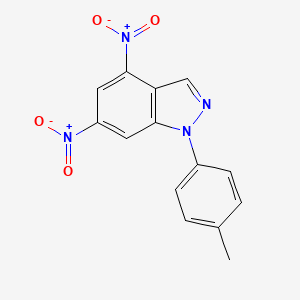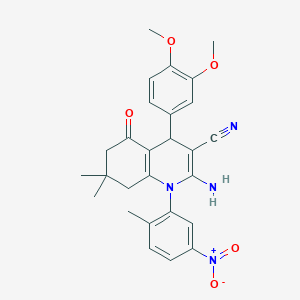
7-methyl-1,3-dinitroacridine
説明
7-methyl-1,3-dinitroacridine (MAD) is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. In
科学的研究の応用
7-methyl-1,3-dinitroacridine has been used extensively in neuroscience research due to its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been used in drug discovery to screen for compounds that modulate neuronal activity. Additionally, this compound has been used in electrophysiological recordings to monitor changes in membrane potential in real-time.
作用機序
7-methyl-1,3-dinitroacridine binds to the lipid bilayer of neuronal membranes and undergoes a conformational change upon depolarization. This change in conformation results in a shift in the absorption spectrum of the molecule, allowing for the imaging of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for imaging and electrophysiological recordings. It does not interfere with the normal functioning of neurons and has been used in a variety of preparations, including brain slices, cultured neurons, and in vivo imaging.
実験室実験の利点と制限
One of the main advantages of 7-methyl-1,3-dinitroacridine is its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for electrophysiological recordings. However, this compound does have limitations, including its low signal-to-noise ratio and the need for specialized imaging equipment.
将来の方向性
There are several future directions for 7-methyl-1,3-dinitroacridine research, including the development of new derivatives with improved properties, the use of this compound in combination with other imaging techniques, and the application of this compound in the study of neurological disorders. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of neurological disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. Further research on this compound and its derivatives has the potential to lead to new insights into the functioning of the nervous system and the development of new treatments for neurological disorders.
特性
IUPAC Name |
7-methyl-1,3-dinitroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-2-3-12-9(4-8)5-11-13(15-12)6-10(16(18)19)7-14(11)17(20)21/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJVRWXOLWQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-nitro-1-[(4-nitrobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4290874.png)
![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)
![8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)
![methyl {[2-(aminocarbonyl)-3,5-dinitrophenyl]thio}acetate](/img/structure/B4290885.png)

![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B4290905.png)
![5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4290927.png)






![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)
